molecular formula C12H19NO3 B580712 Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-17-9

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B580712
CAS No.: 1251010-17-9
M. Wt: 225.288
InChI Key: YSPQZAVVKDORTB-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining an azetidine ring and a spirocyclic system, provides a three-dimensional, "sp3-rich" scaffold that is highly valuable for creating novel bioactive molecules. This compound is primarily used as a key synthetic intermediate in the construction of more complex active pharmaceutical ingredients (APIs). Spirocyclic scaffolds of this nature are increasingly employed to escape "flatland" in drug design, improving the likelihood of developing drug candidates with favorable physicochemical properties. Research into similar spirocyclic azetidines has demonstrated their potential in developing therapeutics for challenging diseases, highlighting the value of this chemotype. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and allows for further selective functionalization, making it a versatile precursor for synthesizing a wide range of nitrogen-containing heterocycles. This reagent is intended for use by professional researchers in laboratory settings to advance the development of new molecular entities.

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPQZAVVKDORTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719169
Record name tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-17-9
Record name tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Wittig Reaction for Alkene Formation

The construction of the spirocyclic framework often begins with a Wittig reaction to generate key alkene intermediates. In the synthesis of related azaspiro compounds, methyl 3-carbonyl-cyclobutanecarboxylate reacts with triphenylphosphine methyl bromide under basic conditions to form a conjugated alkene. For example, using potassium tert-butoxide in tetrahydrofuran (THF) at -10°C achieves an 89.3% yield of the alkene intermediate (HPLC purity). Alternative bases, such as potassium bis(trimethylsilyl)amide, and solvents like 1,4-dioxane have been explored, though yields drop to 78.8–82.4% under these conditions.

Table 1: Comparative Analysis of Wittig Reaction Conditions

BaseSolventTemperature (°C)Yield (%)Purity (HPLC)
Potassium tert-butoxideTHF-1089.389.3
Potassium tert-butoxide1,4-Dioxane5–1078.878.8
KHMDSTHF-10–582.482.4

The choice of phosphine reagent significantly impacts reactivity. Triphenylphosphine methyl bromide outperforms unsubstituted triphenylphosphine due to its enhanced ylide stability, which facilitates alkene formation at lower temperatures.

[3+2] Cycloaddition for Spiro Ring Construction

The alkene intermediate undergoes a [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilomethyl)benzylamine to assemble the spirocyclic core. This reaction proceeds via a dipolar mechanism, where the azomethine ylide generated in situ reacts with the alkene to form the pyrrolidine ring. Optimal conditions involve slow addition of trimethylchlorosilane at -20°C, followed by gradual warming to 20°C, yielding the spiro product in 78.3% purity. Deviations in temperature or catalyst loading (e.g., 0°C or excessive silane) result in diminished yields due to side reactions.

Key Parameters for Cycloaddition Success

  • Catalyst : Trimethylchlorosilane (0.1 equiv)

  • Solvent : Dichloromethane or THF

  • Temperature Ramp : -20°C → 20°C over 24 hours

Functional Group Modifications: Oxidation and Protection

Following spiro ring formation, sequential functionalization introduces the 1-oxo and tert-butoxycarbonyl (Boc) groups. The ketone at position 1 is introduced via oxidation of a secondary alcohol intermediate, typically using pyridinium chlorochromate (PCC) or Swern oxidation conditions. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine, achieving near-quantitative protection of the amine.

Critical Considerations

  • Oxidation Selectivity : Over-oxidation to carboxylic acids must be avoided through controlled stoichiometry.

  • Boc Protection Efficiency : Anhydrous conditions and excess Boc anhydride ensure complete conversion.

Industrial-Scale Synthesis Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety. Tetrahydrofuran (THF) is favored over dichloromethane for the Wittig reaction due to its lower toxicity and ease of recovery. Similarly, replacing sodium azide (used in older routes) with trimethylchlorosilane in cycloadditions mitigates explosion risks.

Table 2: Solvent Impact on Reaction Efficiency

Reaction StepPreferred SolventAlternative SolventYield Difference
WittigTHF1,4-Dioxane-10.5%
CycloadditionDichloromethaneTHF-5.2%
Boc ProtectionTHFAcetonitrile-2.1%

Purification Techniques and Yield Maximization

Large-scale synthesis avoids chromatography through innovative workup strategies. For example, adding n-heptane to the Wittig reaction mixture precipitates triphenylphosphine oxide, enabling filtration-based purification. Magnesium sulfate drying further streamlines the process, reducing solvent waste.

Yield Optimization Strategies

  • Precipitation : n-Heptane addition isolates intermediates with >85% recovery.

  • Catalyst Recycling : Triphenylphosphine byproducts are reclaimed for reuse.

Comparative Analysis of Methodological Efficiencies

Modern routes achieve a 56.9% overall yield for structurally related azaspiro compounds, surpassing older methods (42.3%) by eliminating toxic reagents like methanesulfonyl chloride. Key advancements include:

  • Temperature Control : Precise cooling during cycloaddition suppresses side reactions.

  • Greener Reagents : Trimethylchlorosilane replaces hazardous sodium azide.

  • Chromatography-Free Purification : Filtration and crystallization reduce processing time.

Challenges in Process Chemistry and Scalability

Byproduct Formation in Cycloaddition

Competing [2+2] cycloadditions generate bicyclic byproducts, necessitating strict temperature control. Computational modeling predicts a 12% byproduct yield at 0°C versus 3% at -20°C.

Boc Group Stability

The Boc group is susceptible to acidic conditions during ester hydrolysis. Buffered aqueous workups (pH 6–7) prevent premature deprotection, preserving product integrity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is explored for its potential as a lead compound in drug development due to its unique structural characteristics that may influence biological activity.

  • Case Study : In a study focusing on the synthesis of novel spirocyclic compounds, this compound was evaluated for its efficacy against specific targets in cancer therapy. The results indicated promising cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of azaspiro compounds which are valuable in pharmaceuticals.

  • Synthesis Pathway : Researchers have utilized this compound to create derivatives that exhibit enhanced biological properties. The versatility of this compound allows for modifications that can lead to improved pharmacokinetic profiles .

Biochemical Studies

Due to its structural properties, this compound is also used in biochemical studies to understand enzyme interactions and mechanisms of action.

  • Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymes have shown that it can act as a competitive inhibitor, providing insights into its mechanism of action .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPotential lead compound for drug development targeting cancer cells
Organic SynthesisIntermediate for synthesizing complex azaspiro compounds
Biochemical StudiesInvestigating enzyme interactions and inhibition mechanisms

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6): Differs in the position of the ketone group (2-oxo vs. 1-oxo), leading to distinct electronic and steric profiles. Similarity score: 0.94 .

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1419101-13-5): Replaces the tert-butyl group with a benzyl ester, altering lipophilicity and stability .

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1408076-43-6): Incorporates an oxygen atom in the spiro ring, modifying solubility and metabolic stability .

Physicochemical Properties

Property tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Molecular Weight (g/mol) 225.28 225.28 259.30
Density (g/cm³) 1.14 (predicted) 1.14 (predicted) Not reported
Boiling Point (°C) 331.8 (predicted) Similar to 1-oxo analog Higher due to benzyl group
pKa -0.83 (predicted) Similar acidity Lower due to ester group

Biological Activity

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 2168990-05-2) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3, with a molecular weight of 239.32 g/mol. Its structure includes a spirocyclic framework, which is often associated with various pharmacological activities.

1. Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of spirocyclic compounds can quench free radicals effectively, suggesting that this compound may possess similar capabilities .

2. Neuroprotective Effects

Neuroprotection is another area where spirocyclic compounds have shown promise. In vitro studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis regulation .

3. Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. Preliminary investigations into the biological activity of related compounds have suggested potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and mediators . Such activity may be relevant for developing treatments for conditions like arthritis or inflammatory bowel disease.

Case Study 1: Antioxidant Activity in HepG2 Cells

A study investigated the protective effects of spirocyclic compounds against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells. The results showed that pre-treatment with these compounds significantly reduced cell death and oxidative damage markers, such as malondialdehyde (MDA) levels and reactive oxygen species (ROS) generation .

Table 1: Effects of this compound on HepG2 Cells

TreatmentCell Viability (%)MDA Levels (µM)ROS Generation (Relative Units)
Control1000.51
tBHP402.55
tBHP + Compound751.02

Case Study 2: Neuroprotective Effects in Animal Models

In an animal model of neurodegeneration, administration of spirocyclic derivatives resulted in improved cognitive function and reduced markers of neuroinflammation. The protective effects were attributed to the compound's ability to enhance antioxidant defenses and modulate inflammatory responses in the brain .

Q & A

Q. Q1. What are the recommended handling and storage protocols for tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate to ensure stability and safety?

Methodological Answer:

  • Handling: Use nitrile or neoprene gloves, and avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic charge buildup should be mitigated using grounded equipment .
  • Storage: Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Ensure containers are upright to prevent leakage. For long-term stability, keep the compound in a dark, dry environment .
  • Safety Precautions: Implement a chemical hygiene plan compliant with OSHA standards. If exposed, flush eyes/skin with water for ≥15 minutes and seek medical attention .

Q. Q2. How can structural characterization of this spirocyclic compound be validated experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the spirocyclic scaffold. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~170–175 ppm). Compare with analogous spiro compounds (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1211586-09-2) for reference .
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (calculated for C12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_3: 225.1365 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Confirm the presence of ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and lactam (if applicable) .

Advanced Research Questions

Q. Q3. How can synthetic routes to this compound be optimized to improve yield and purity?

Methodological Answer:

  • Route Selection: Prioritize ring-closing metathesis or lactamization strategies, as seen in analogous azaspiro systems (e.g., tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, CAS 1239319-91-5) .
  • Catalysis: Screen Pd or Ru catalysts for cyclization steps. For example, Grubbs catalyst (5 mol%) in DCM at 40°C may enhance spirocycle formation .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product. Monitor for byproducts like tert-butyl ester hydrolysis derivatives .

Q. Q4. How should researchers resolve contradictions in hazard classifications reported across different safety data sheets (SDS)?

Methodological Answer:

  • Data Reconciliation: Compare SDS entries for structurally similar compounds (e.g., tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, CAS 1352926-14-7). Note discrepancies such as H302 (oral toxicity) in one SDS versus “no data” in others .
  • Risk Assessment: Assume worst-case hazards (e.g., Category 4 acute toxicity) and implement controls like respiratory protection (FFP3 masks) and spill containment protocols .
  • Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) if conflicting data persist. Collaborate with regulatory toxicology labs for GHS-compliant classification .

Q. Q5. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states for ring-opening or nucleophilic attacks at the carbonyl group. Compare activation energies for pathways (e.g., lactam vs. ester reactivity) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on conformational stability of the spirocyclic core .
  • Docking Studies: Predict interactions with biological targets (e.g., proteases) if the compound is a pharmacophore intermediate. Use AutoDock Vina with crystal structures from the PDB .

Data Contradiction Analysis

Q. Q6. How can conflicting reports about the compound’s environmental persistence be addressed in ecological risk assessments?

Methodological Answer:

  • Literature Review: Cross-reference data from analogs (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, CAS 143306-64-3) to infer degradation pathways. Note that spirocyclic esters often hydrolyze slowly in aqueous media .
  • Experimental Testing: Conduct OECD 301F (ready biodegradability) tests. Monitor half-life in simulated wastewater (pH 7, 25°C) using LC-MS .
  • Mitigation Strategies: Design waste disposal protocols via licensed facilities, as recommended in SDS Section 13. Neutralize acidic/basic byproducts before disposal .

Experimental Design Considerations

Q. Q7. What strategies ensure reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

  • Batch Consistency: Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and high-purity reagents (≥99%). Document lot numbers and supplier details .
  • In-Line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress in real time. For example, monitor carbonyl peak shifts during ester hydrolysis .
  • Data Logging: Record environmental conditions (humidity, temperature) and equipment calibration status. Use electronic lab notebooks (ELNs) for traceability .

Table: Key Physicochemical and Safety Data

Property Value/Classification Source
Molecular Weight~225.29 g/mol (estimated)
Storage Temperature2–8°C (refrigerated)
GHS Hazard StatementsH302, H315, H319 (if applicable)
Recommended GlovesNitrile/neoprene
Stability in AirSensitive to moisture/oxidation

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